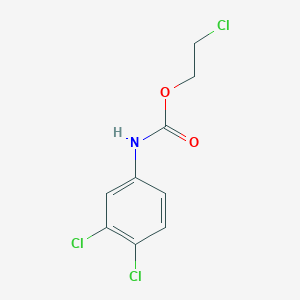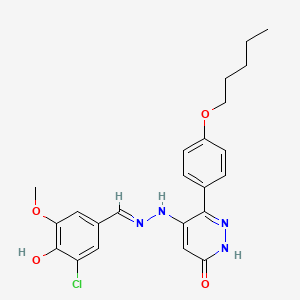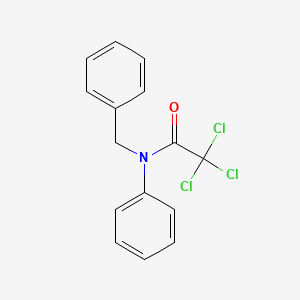
1-Chloro-1,1,2,2,2-pentaphenyldisilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-1,1,2,2,2-pentaphenyldisilane is a chemical compound with the molecular formula C30H25ClSi2 It is characterized by the presence of a chlorine atom and five phenyl groups attached to a disilane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Chloro-1,1,2,2,2-pentaphenyldisilane can be synthesized through various methods. One common approach involves the reaction of chlorosilanes with phenyl lithium reagents. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the reactive intermediates. The general reaction scheme is as follows:
ClSi(Ph)3+LiPh→PhSi(Ph)2Li+LiCl
This intermediate can then be further reacted with additional chlorosilanes to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and stringent control of reaction conditions ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Chloro-1,1,2,2,2-pentaphenyldisilane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as alkoxides or amines, to form new derivatives.
Oxidation Reactions: The phenyl groups can undergo oxidation under specific conditions to form phenol derivatives.
Reduction Reactions: The disilane backbone can be reduced to form silane derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium alkoxides or amines in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Formation of alkoxy or amino derivatives.
Oxidation: Formation of phenol derivatives.
Reduction: Formation of silane derivatives.
Wissenschaftliche Forschungsanwendungen
1-Chloro-1,1,2,2,2-pentaphenyldisilane has diverse applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various organosilicon compounds.
Medicine: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of specialty polymers and advanced materials.
Wirkmechanismus
The mechanism of action of 1-Chloro-1,1,2,2,2-pentaphenyldisilane involves its interaction with various molecular targets. The chlorine atom and phenyl groups can participate in electrophilic and nucleophilic interactions, respectively. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures. The disilane backbone provides a flexible framework that can accommodate various functional groups, enhancing the compound’s reactivity and versatility.
Vergleich Mit ähnlichen Verbindungen
- 1,1,1,2,2-Pentaphenyldisilane
- 1-Methyl-1,1,2,2,2-pentaphenyldisilane
- 1-Butyl-1,1,2,2,2-pentaphenyldisilane
Comparison: 1-Chloro-1,1,2,2,2-pentaphenyldisilane is unique due to the presence of the chlorine atom, which imparts distinct reactivity compared to its analogs. The chlorine atom can be readily substituted, making it a versatile intermediate for the synthesis of various derivatives. In contrast, other similar compounds may lack this reactive site, limiting their utility in certain applications.
Conclusion
This compound is a compound of significant interest due to its unique structural features and diverse applications. Its ability to undergo various chemical reactions and its potential use in scientific research make it a valuable compound in the fields of chemistry, biology, medicine, and industry.
Eigenschaften
CAS-Nummer |
4321-91-9 |
|---|---|
Molekularformel |
C30H25ClSi2 |
Molekulargewicht |
477.1 g/mol |
IUPAC-Name |
chloro-diphenyl-triphenylsilylsilane |
InChI |
InChI=1S/C30H25ClSi2/c31-33(29-22-12-4-13-23-29,30-24-14-5-15-25-30)32(26-16-6-1-7-17-26,27-18-8-2-9-19-27)28-20-10-3-11-21-28/h1-25H |
InChI-Schlüssel |
VDBGHCQDDVCUKI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)[Si](C4=CC=CC=C4)(C5=CC=CC=C5)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-{[4-(benzyloxy)phenyl]sulfonyl}phenoxy)-N-(2-chloro-5-nitrophenyl)-4,4-dimethyl-3-oxopentanamide](/img/structure/B11951326.png)







![1-Furan-2-ylmethyl-3-[6-(3-furan-2-ylmethyl-ureido)-hexyl]-urea](/img/structure/B11951365.png)
![Tetracyclo[5.3.0.02,6.03,10]decane](/img/structure/B11951376.png)




